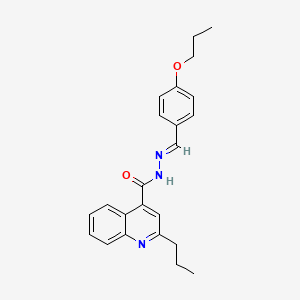
1-(2-furylmethyl)-2,6-dimethyl-4(1H)-pyridinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-furylmethyl)-2,6-dimethyl-4(1H)-pyridinethione involves multiple steps, including the transformation of homo-4-pyrone derivatives into 2-furylacetone derivatives through acid-catalyzed reactions. Additionally, transformations involving furan and pyridine rings have been explored, where bromination and nitrations are highlighted, but specific electrophilic substitution reactions such as acetylation and chloromethylation do not proceed as expected (Prostakov et al., 1982).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals significant insights into the spatial arrangement and bonding patterns. For example, the structure of 1-Hydroxy-2(1H)-pyridinethione has been elucidated through crystallographic studies, showing the presence of intramolecular hydrogen bonds and a three-dimensional network formed via C-H...S interactions (Bond & Jones, 1999).
Chemical Reactions and Properties
Chemical reactions involving 1-(2-furylmethyl)-2,6-dimethyl-4(1H)-pyridinethione and its analogs encompass a wide range of transformations. Notably, the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols highlight the compound's potential as a chain-breaking antioxidant, demonstrating its versatility in chemical reactions (Wijtmans et al., 2004).
科学的研究の応用
Synthesis and Polymerization Catalysts
Research involving metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which are structurally related to the query compound, showcases their application in the synthesis and catalytic behavior towards polymerization of ε-caprolactone and l-lactide. These complexes, especially those attached to magnesium, demonstrated higher activity, indicating their potential in developing advanced materials through polymerization processes (Wang et al., 2012).
Superbases Studies
A study on the basicity of 2,6-disubstituted pyridines, closely related to the compound of interest, explored their potential as superbases. These compounds were evaluated for their proton affinities, revealing the enhancement of basicity through specific structural modifications. This research provides insight into the design of new bases for chemical synthesis (Bachrach & Wilbanks, 2010).
Fluorescence and Complexation Studies
Complexes with furyl-substituted 3-hydroxychromone, structurally related to the query compound, were synthesized and characterized, showcasing their fluorescence properties. These studies indicate potential applications in developing fluorescent materials and sensors (Camargo, 2021).
Antitubercular and Antimicrobial Activity
Synthesis of N-aryl-1,4-dihydropyridines containing the furyl nucleus, related to the compound , demonstrated a broad range of biological activities. These compounds were evaluated for their antitubercular and antimicrobial activities, highlighting their potential in medicinal chemistry and drug development (Rokad et al., 2009).
Environmental and Chemical Reactivity
Studies on the reactivity of methylparathion with palladium aryl oxime metallacycle, involving pyridine, shed light on the environmental and chemical reactivity of such compounds. This research contributes to understanding the detoxification and degradation processes of environmental pollutants (Kim & Gabbai, 2004).
特性
IUPAC Name |
1-(furan-2-ylmethyl)-2,6-dimethylpyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-9-6-12(15)7-10(2)13(9)8-11-4-3-5-14-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQTOFCDKOODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)C=C(N1CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-2,6-dimethylpyridine-4(1H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)
![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)
![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)
![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)
![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)
![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)
![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)
![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)
